Boc-5-Fluoro-D-tryptophan

Descripción general

Descripción

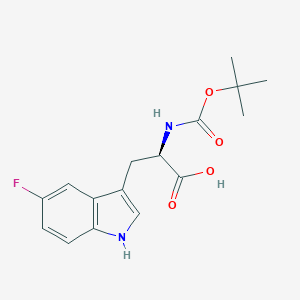

Boc-5-Fluoro-D-tryptophan: is a synthetic compound derived from L-tryptophan through chemical modificationThis compound is valuable in scientific research due to its altered biochemical properties, making it useful for studying protein structure, function, and interactions with other molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fluorination of a Protected D-tryptophan Precursor: The fluorine atom is introduced at the 5th position of the indole ring of D-tryptophan. This step typically involves the use of fluorinating agents under controlled conditions.

Protection of the Amino Group: The amino group of D-tryptophan is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during the synthesis.

Removal of the Protecting Group: After the fluorination step, the Boc protecting group is removed to yield Boc-5-Fluoro-D-tryptophan.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also include additional purification steps such as crystallization and chromatography to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Boc-5-Fluoro-D-tryptophan can undergo substitution reactions where the fluorine atom or other functional groups are replaced by different substituents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the molecule.

Hydrolysis: The Boc protecting group can be hydrolyzed under acidic or basic conditions to yield the free amino group.

Common Reagents and Conditions:

Fluorinating Agents:

Acids and Bases: Employed in the hydrolysis of the Boc protecting group.

Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.

Major Products Formed:

Deprotected Amino Acid: Formed after the removal of the Boc protecting group.

Substituted Derivatives: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry:

Enzyme Research: Boc-5-Fluoro-D-tryptophan is used to study enzymes that interact with tryptophan.

Biology:

Protein Structure and Function: The compound is valuable for studying protein structure and function due to its altered biochemical properties.

Medicine:

Therapeutic Research: this compound has potential therapeutic applications, particularly in the study of tryptophan hydroxylase, an enzyme involved in the conversion of tryptophan to serotonin.

Industry:

Biomaterials: The compound is used in the development of fluorinated protein and peptide materials for biomedical applications.

Mecanismo De Acción

Molecular Targets and Pathways:

Enzyme Interaction: Boc-5-Fluoro-D-tryptophan interacts with enzymes that bind to tryptophan, such as tryptophan synthase and tryptophan hydroxylase.

Protein-Protein Interactions: The compound can be incorporated into peptides to probe protein-protein interactions, subtly altering protein structure or interaction with other molecules.

Comparación Con Compuestos Similares

5-Fluorotryptophan: Another fluorinated tryptophan derivative used in enzyme research and protein studies.

L-tryptophan: The natural precursor of Boc-5-Fluoro-D-tryptophan, commonly used in protein synthesis and metabolic studies.

Uniqueness:

Fluorine Substitution:

Actividad Biológica

Boc-5-Fluoro-D-tryptophan is a synthetic derivative of the amino acid tryptophan, characterized by the introduction of a fluorine atom at the 5-position of the indole ring and a Boc (tert-butyloxycarbonyl) protecting group. This compound has garnered interest in biochemical and pharmacological research due to its potential applications in studying metabolic pathways and as a building block in peptide synthesis.

This compound (CAS Number: 114926-41-9) is notable for its structural modifications that enhance its biological activity and stability. The fluorine substitution can influence the compound's interaction with various enzymes and receptors, particularly those involved in tryptophan metabolism.

| Property | Description |

|---|---|

| Molecular Formula | C13H14FNO2 |

| Molecular Weight | 235.25 g/mol |

| Melting Point | Approximately 120-125 °C |

| Solubility | Soluble in organic solvents like DMSO |

Biological Significance

The biological activity of this compound is primarily linked to its role in the modulation of tryptophan metabolism. Tryptophan is a precursor for several bioactive compounds, including serotonin and kynurenine, both of which play significant roles in neurological functions and immune responses.

-

Inhibition of Indoleamine 2,3-dioxygenase (IDO) :

- IDO is an enzyme that catalyzes the first step in tryptophan catabolism along the kynurenine pathway. Research has shown that fluorinated tryptophan derivatives can act as competitive inhibitors of IDO, potentially leading to increased levels of tryptophan and its downstream metabolites, which may enhance immune responses against tumors .

- Impact on Serotonin Synthesis :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on IDO Inhibition : In vitro assays demonstrated that this compound significantly inhibits IDO activity, leading to increased tryptophan levels in treated cells. This was associated with enhanced T-cell proliferation and reduced tumor growth in murine models .

- Fluorescence Studies : The compound has been utilized as a fluorogenic probe to study protein interactions. Its incorporation into proteins allows for real-time monitoring of conformational changes via fluorescence resonance energy transfer (FRET) techniques, indicating minimal disruption to protein function while providing valuable insights into dynamic processes .

Propiedades

IUPAC Name |

(2R)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFODZRINGCUSL-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.